REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([C:11]([F:12])([F:13])[F:14])[cH:5][c:6]2[cH:7][n:8][nH:9][c:10]12.[C:17]([Li:18])([CH3:19])([CH3:20])[CH3:21].[CH3:22][N:23]([CH:24]=[O:25])[CH3:26].[CH3:32][CH2:33][O:34][CH2:35][CH3:36].[H-:15].[Na+:16].[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1>>[c:2]1([CH:24]=[O:25])[cH:3][c:4]([C:11]([F:12])([F:13])[F:14])[cH:5][c:6]2[cH:7][n:8][nH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1cc(Br)c2[nH]ncc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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O=Cc1cc(C(F)(F)F)cc2cn[nH]c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |